Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic organic compound featuring a 3-azabicyclo[3.2.1]octane core modified with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl substituent at the endo-6 position. The Boc group enhances solubility and stability, while the hydroxyl group may influence hydrogen bonding and reactivity .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6S)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 |
InChI Key |
TXQVFWQEKMBQMM-GUBZILKMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclization and Functionalization
The primary approach to synthesizing this compound involves constructing the azabicyclic core followed by functionalization:
Bicyclic Core Construction : The core structure is typically assembled through a Diels-Alder cycloaddition between suitable dienes and dienophiles, followed by reduction and cyclization steps to form the azabicyclo[3.2.1]octane skeleton.
Introduction of Hydroxyl Group : The hydroxyl group at the 6-position is introduced via selective oxidation of a precursor, often involving reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants, under controlled conditions to ensure regioselectivity.
Esterification : The final step involves esterifying the carboxyl group with tert-butanol, typically under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (DCC). This step ensures the formation of the tert-butyl ester with high yield and purity.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize reaction conditions, improve safety, and increase yields. These methods include:
- Use of optimized solvents such as tetrahydrofuran (THF) or dichloromethane.
- Temperature control ranging from -70°C to room temperature.
- Catalysis with acids or bases depending on the step.
Specific Reaction Pathways and Conditions
| Step | Reaction | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Core formation | Diels-Alder cycloaddition | Suitable diene and dienophile | Reflux or controlled temperature | Forms the bicyclic framework |
| Hydroxyl introduction | Selective oxidation | KMnO₄, CrO₃ | Cold, controlled pH | Regioselective hydroxylation at C-6 |
| Esterification | Tert-butyl ester formation | Tert-butanol, acid catalyst (e.g., H₂SO₄) | Reflux, inert atmosphere | High yield, purity |
Reaction Mechanisms and Key Intermediates
- Cycloaddition : The Diels-Alder reaction proceeds via a concerted mechanism, forming a cyclohexene ring fused to the nitrogen-containing ring, establishing the core structure.
- Oxidation : The hydroxyl group formation involves radical or ionic pathways, with oxidants attacking specific sites to introduce the hydroxyl functionality.
- Esterification : The acid-catalyzed reaction proceeds via nucleophilic attack of tert-butanol on the activated carboxylic acid or acid derivative, forming the tert-butyl ester.
Data Table of Synthesis Parameters
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Reaction temperature | -70°C to 25°C | , |
| Solvent | THF, dichloromethane | , |
| Oxidant | KMnO₄, CrO₃ | |
| Esterification catalyst | H₂SO₄, DCC | , |
| Yield | 80-92% | , |
Research Findings and Optimization Strategies
Research indicates that controlling reaction temperature and solvent polarity significantly impacts the regioselectivity and yield of hydroxylation and esterification steps. For example:
- Using low temperatures (-70°C to 0°C) during oxidation minimizes over-oxidation and side reactions.
- Employing coupling agents like DCC enhances esterification efficiency, achieving yields above 90%.
Furthermore, recent advances include the use of microwave-assisted synthesis to reduce reaction times and improve yields, with some reports achieving yields up to 94.5%.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester Group
The tert-butyl ester moiety serves as a protecting group for the carboxylic acid functionality. Acid-catalyzed hydrolysis is a common method for its removal:
Reaction :
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (CHCl) at room temperature for 4 hours achieves full conversion .
| Reagent | Conditions | Product |
|---|---|---|
| TFA (10%)/CHCl | 4 h, RT | Iminium salt derivative |
Reduction of the Hydroxyl Group
The secondary hydroxyl group at position 6 can undergo reduction to form a hydrocarbon chain.
Reaction :
Reagents : Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in anhydrous tetrahydrofuran (THF).
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH/THF | 0°C to reflux, 2–6 h | Reduced bicyclic amine derivative |
Oxidation of the Hydroxyl Group
The hydroxyl group can be oxidized to a ketone, though steric hindrance from the bicyclic framework may influence reaction efficiency.
Reaction :
Reagents : Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO/H | 60°C, 3 h | Ketone derivative |
Esterification and Transesterification
The carboxylic acid (post-deprotection) can form new esters via acid-catalyzed esterification:
Reaction :
Reagents : Dicyclohexylcarbodiimide (DCC) or other coupling agents facilitate ester formation.
| Reagent | Conditions | Product |
|---|---|---|
| DCC/MeOH | RT, 12 h | Methyl ester derivative |
Nucleophilic Acyl Substitution
The tert-butyl ester group can undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions:
Reaction :
Conditions : Use of thionyl chloride (SOCl) to activate the carbonyl group.
| Reagent | Conditions | Product |
|---|---|---|
| SOCl/EtN | Reflux, 2 h | Amide or thioester derivatives |
Lactone Formation
Under specific acidic or thermal conditions, intramolecular cyclization between the hydroxyl and carboxylic acid groups may occur, forming a lactone. This reaction is highly dependent on stereochemistry and reaction kinetics .
Key Research Findings
-
Mechanistic Insights : DFT studies at the B3LYP/6-31G(d) level confirm that lactone formation proceeds via a domino process involving cycloaddition, skeletal rearrangement, and ring closure .
-
Rearrangement Pathways : Diazabicyclo[3.2.1]octane intermediates can reversibly rearrange into diazabicyclo[2.2.2]octanes under acidic conditions, as demonstrated by NMR and ESI-MS analysis .
Scientific Research Applications
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Differences:
Substituent Position and Type: Hydroxyl vs. Oxo Groups: The 6-oxo (keto) and 8-oxo analogs () exhibit higher electrophilicity compared to hydroxylated derivatives (), making them reactive in nucleophilic additions or condensations. Stereochemistry: The syn-8-hydroxy derivative () emphasizes stereochemical specificity, which could influence chiral recognition in drug synthesis. Amino vs. Hydroxyl: The 1-amino analog () serves as a protected amine for peptide coupling, contrasting with the hydroxyl group’s role in hydrogen bonding.
Molecular Weight and Solubility :
- Compounds with additional oxygen atoms (e.g., 6-oxa in ) have slightly higher molecular weights and altered polarities, impacting solubility in organic solvents.
Biological Activity
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1375065-20-5) is a bicyclic compound with significant potential in biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H21NO3
- Molecular Weight: 227.3 g/mol
- IUPAC Name: tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
- Purity: Typically ≥97%
The compound features a hydroxyl group and a tert-butyl ester, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Azabicyclo Core: Achieved via Diels-Alder reactions followed by cyclization.
- Hydroxyl Group Introduction: Selective oxidation methods are employed.
- Esterification: Finalized by reacting the carboxylic acid with tert-butyl alcohol under acidic conditions.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions due to its hydroxyl and ester functional groups. These interactions can modulate various biological pathways, particularly those involved in inflammation and pain management.
In Vitro Studies
Research indicates that compounds structurally related to azabicyclo[3.2.1]octanes exhibit significant pharmacological activities, including:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition: Similar azabicyclic compounds have been shown to inhibit NAAA, which plays a crucial role in regulating inflammatory responses by preserving palmitoylethanolamide (PEA), a natural anti-inflammatory mediator .
Case Studies
- Anti-inflammatory Potential:
- Analgesic Activity:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Analgesic |
| Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane | Structure | Moderate analgesic effects |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of azabicyclic compounds, revealing that modifications in the hydroxyl or ester groups can significantly enhance their biological efficacy . The ongoing research aims to optimize these compounds for better pharmacokinetic properties and therapeutic outcomes.
Q & A
Basic Question: What are the common synthetic routes for preparing tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate?
Answer:
The synthesis typically involves leveraging bicyclic frameworks derived from chiral precursors. For example, analogous 3-azabicyclo[3.2.1]octane derivatives have been synthesized using norbornene amino acids as chiral building blocks. Key steps include:
- Chiral Induction : Employing exo- or endo-norbornene amino acids to establish stereochemistry .
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Hydroxylation : Selective oxidation or hydroxylation at the 6-position, often using catalytic OsO₄ or other oxidizing agents under controlled conditions .
Critical Parameters : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (e.g., silica gel, eluting with EtOAc/hexane).
Basic Question: How is the structural characterization of this compound performed?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic scaffold, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and hydroxyl proton (broad singlet at δ ~5 ppm). 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and connectivity .
- X-ray Crystallography : For absolute configuration determination, single crystals are grown via slow evaporation (e.g., in DCM/hexane). Refinement using SHELXL (via the SHELX suite) resolves bond lengths and angles .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates molecular weight (e.g., C₁₂H₂₂N₂O₂: calc. 226.32, observed [M+H]⁺ = 227.33) .
Basic Question: What is the role of the tert-butyl group in this compound’s applications?
Answer:
The tert-butyl moiety serves dual roles:
- Protecting Group : It shields the carbamate or carboxylate functionality during multi-step syntheses (e.g., peptide coupling). Deprotection is achieved under acidic conditions (e.g., TFA in DCM or HCl in dioxane) .
- Solubility Modifier : The bulky tert-butyl group enhances solubility in organic solvents (e.g., THF, DCM), facilitating reactions in non-polar media .
Advanced Question: How can enantioselective synthesis of this bicyclic compound be optimized?
Answer:
Enantiocontrol requires chiral auxiliaries or catalysts:
- Chiral Building Blocks : Use enantiopure norbornene derivatives (e.g., exo- or endo-norbornene amino acids) to dictate stereochemistry during ring formation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphates) in hydroxylation or cyclization steps to enhance enantiomeric excess (ee).
- Analytical Validation : Measure ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Advanced Question: How do solubility properties impact reaction optimization?
Answer:
The compound’s solubility in water and organic solvents (e.g., DCM, THF) allows flexibility in reaction design:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, toluene) solvents for coupling reactions. Evidence suggests optimal yields in THF due to balanced polarity .
- Temperature Control : Low temperatures (−78°C to 0°C) mitigate side reactions in polar solvents.
- Co-solvent Systems : For aqueous reactions (e.g., hydrolysis), use THF/H₂O (1:1) to maintain solubility .
Advanced Question: How should researchers address contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
- Purity of Starting Materials : Use HPLC-validated intermediates (≥95% purity) to ensure reproducibility .
- Reaction Atmosphere : Moisture-sensitive steps (e.g., Boc protection) require strict anhydrous conditions (N₂/Ar glovebox).
- Workup Variations : Compare isolation methods (e.g., aqueous extraction vs. direct crystallization) to identify yield-limiting steps .
Advanced Question: What are emerging applications in drug discovery?
Answer:
The bicyclic scaffold is prized for:
- Protein-Protein Interaction (PPI) Inhibition : Mimics peptide β-turn structures, enabling disruption of PPIs in oncology targets .
- Antimicrobial Agents : The constrained geometry enhances membrane permeability, targeting Gram-negative bacteria .
- Bioconjugation : Functionalization at the hydroxyl group (e.g., NHS ester coupling) enables use in imaging probes or antibody-drug conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
